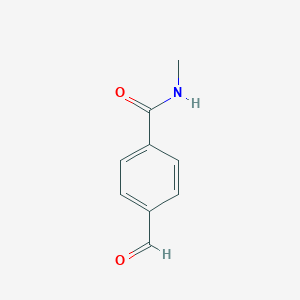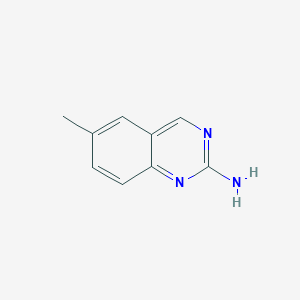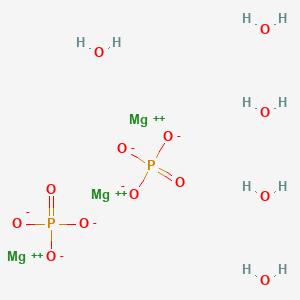
(4-シアノフェノキシ)酢酸
概要
説明
(4-Cyanophenoxy)acetic acid is an organic compound with the molecular formula C9H7NO3 It is characterized by the presence of a cyanophenyl group attached to an acetic acid moiety
科学的研究の応用
(4-Cyanophenoxy)acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving phenoxyacetic acid derivatives.
作用機序
Target of Action
It is known that this compound can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines . Tetrazines are aromatic compounds that have been used in various chemical reactions and biological applications, suggesting that (4-Cyanophenoxy)acetic acid may indirectly influence these processes.
Mode of Action
It is known to react with aliphatic nitriles and hydrazine in the presence of lewis acid metal catalysts to synthesize 1,2,4,5-tetrazines . This suggests that the compound may interact with its targets through these chemical reactions.
Biochemical Pathways
Given its role as a precursor in the synthesis of tetrazines , it may indirectly influence the biochemical pathways where these compounds are involved.
Pharmacokinetics
Its lipophilicity, as indicated by a Log Po/w (iLOGP) of 1.25 , may also influence its distribution within the body.
Result of Action
Given its role as a precursor in the synthesis of tetrazines , it may indirectly influence the cellular processes where these compounds are involved.
準備方法
Synthetic Routes and Reaction Conditions: (4-Cyanophenoxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-cyanophenol attacks the carbon atom of chloroacetic acid, leading to the formation of (4-Cyanophenoxy)acetic acid .
Industrial Production Methods: In industrial settings, the synthesis of (4-Cyanophenoxy)acetic acid may involve more efficient and scalable methods. For instance, the reaction can be carried out in a continuous flow reactor, which allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions: (4-Cyanophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of (4-Aminophenoxy)acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of (4-Aminophenoxy)acetic acid.
Substitution: Formation of various substituted phenoxyacetic acids.
類似化合物との比較
4-Cyanophenylacetic acid: Similar in structure but lacks the ether linkage present in (4-Cyanophenoxy)acetic acid.
4-Cyanobenzoic acid: Contains a carboxylic acid group directly attached to the benzene ring instead of the acetic acid moiety.
4-Aminophenoxyacetic acid: Formed by the reduction of the nitrile group in (4-Cyanophenoxy)acetic acid.
Uniqueness: (4-Cyanophenoxy)acetic acid is unique due to the presence of both a cyanophenyl group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
特性
IUPAC Name |
2-(4-cyanophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOCBAHPWALBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352923 | |
| Record name | (4-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-82-6 | |
| Record name | (4-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-cyanophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)




